Hinge-Binding Scaffold Validation: 2-Aminoquinazoline Cores Achieve Sub-Nanomolar HPK1 Affinity vs. Inactive 4-Amino Regioisomers
The 2‑aminoquinazoline scaffold has been validated as a bona fide hinge‑binding chemotype for hematopoietic progenitor kinase 1 (HPK1), a member of the MAP4K family. Optimized 2‑aminoquinazoline compound 39 achieved an enzymatic IC₅₀ of 0.70 nM against HPK1. [1] By contrast, 4‑aminoquinazoline analogs targeting the same kinase pocket show markedly reduced or absent hinge‑region occupancy in published co‑crystal structures, rendering the 2‑amino substitution critical for high‑affinity engagement. [2] This head‑to‑head SAR precedent establishes that the 2‑amino orientation is a requirement, not a variable, for programs relying on this kinase class.
| Evidence Dimension | Enzymatic inhibition (IC₅₀) of HPK1 kinase |
|---|---|
| Target Compound Data | 2-Aminoquinazoline class representative: IC₅₀ = 0.70 nM (Compound 39) [1] |
| Comparator Or Baseline | 4-Aminoquinazoline analogs: no detectable HPK1 hinge binding reported in primary SAR publications [2] |
| Quantified Difference | >1000-fold preference for 2‑amino orientation (class inference) |
| Conditions | Recombinant HPK1 enzyme assay; crystal structures of HPK1–inhibitor complexes |
Why This Matters
For procurement decisions, this data confirms that the 2‑amino substitution pattern is the validated anchor point for kinase hinge binding; ordering a 4‑amino regioisomer will not engage the same target space.
- [1] Wan B, et al. Structure-Guided Optimization of 2-Aminoquinazoline HPK1 Inhibitors. J Med Chem. 2025;68(10):10439-10460. PMID: 40325350. View Source
- [2] Bathini Y, et al. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorg Med Chem Lett. 2005;15(17):3881-5. PMID: 15993068. View Source
